molecular formula C16H13BrF2N4OS2 B15084837 N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide CAS No. 577982-37-7

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B15084837
CAS No.: 577982-37-7
M. Wt: 459.3 g/mol
InChI Key: UHYDZOFDBHWVSB-UHFFFAOYSA-N
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Description

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-triazole core substituted with ethyl and thiophen-2-yl groups. The molecule integrates a sulfanyl acetamide linker connected to a 2-bromo-4,6-difluorophenyl moiety. This compound is part of a broader class of triazole-based acetamides studied for their diverse pharmacological and material science applications, including anti-inflammatory, antimicrobial, and insecticidal activities . Its synthesis typically involves coupling reactions between substituted triazole thiols and bromoacetamide intermediates under basic conditions, as seen in analogous compounds .

Properties

CAS No.

577982-37-7

Molecular Formula

C16H13BrF2N4OS2

Molecular Weight

459.3 g/mol

IUPAC Name

N-(2-bromo-4,6-difluorophenyl)-2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H13BrF2N4OS2/c1-2-23-15(12-4-3-5-25-12)21-22-16(23)26-8-13(24)20-14-10(17)6-9(18)7-11(14)19/h3-7H,2,8H2,1H3,(H,20,24)

InChI Key

UHYDZOFDBHWVSB-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C=C(C=C2Br)F)F)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4

Biological Activity

N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of triazole derivatives, which are known for their broad spectrum of biological activities. The general structure includes:

  • A bromo and difluoro substitution on the phenyl ring.
  • A triazole moiety linked through a sulfanyl group to an acetamide.

The molecular formula is C16H14BrF2N4OSC_{16}H_{14}BrF_2N_4OS, with a molecular weight of approximately 404.27 g/mol.

Anticancer Activity

Research has demonstrated that similar triazole derivatives exhibit promising anticancer properties. For instance, in a study involving triazole-thione derivatives, compounds showed significant activity against various cancer cell lines:

CompoundCell LineIC50 (μM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These findings suggest that this compound may possess similar anticancer potential due to its structural analogies with active compounds in this class .

Antimicrobial Activity

Triazole derivatives are also recognized for their antimicrobial properties. A comparative study indicated that compounds with thiophene substitutions showed enhanced antibacterial activity against various pathogens. The compound may share these properties, potentially offering a new avenue for treating infections resistant to conventional antibiotics.

Anti-inflammatory Effects

Preliminary studies suggest that related triazole compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes and nitric oxide synthase (iNOS). These pathways are crucial in the inflammatory response and suggest that this compound could be evaluated further for its anti-inflammatory potential .

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives often correlates with specific structural features:

  • Substitution Patterns : The presence of electron-withdrawing groups (like bromine and fluorine) enhances the lipophilicity and biological activity.
  • Functional Groups : The sulfanyl group increases the reactivity of the compound towards biological targets.
  • Aromatic Systems : The inclusion of thiophene enhances interaction with biological macromolecules.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Triazole Derivatives in Cancer Therapy : A study reported that a series of triazole-thione derivatives showed promising results against colon and breast cancer cell lines, suggesting a potential role in chemotherapy regimens .
  • Antimicrobial Applications : Research indicated that triazoles with thiophene rings exhibited superior antibacterial effects compared to standard treatments, making them candidates for further development .

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Molecular Features

Compound Name Triazole Substituents Phenyl Substituents Molecular Formula* Key Structural Features
Target Compound 4-ethyl, 5-(thiophen-2-yl) 2-bromo, 4,6-difluoro C₁₆H₁₃BrF₂N₄OS₂ Thiophene enhances lipophilicity; bromo/fluoro groups increase electronegativity
N-(2-bromo-4,6-difluorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-ethyl, 5-(furan-2-yl) 2-bromo, 4,6-difluoro C₁₆H₁₃BrF₂N₄O₂S Furan introduces oxygen heteroatom, reducing lipophilicity vs. thiophene
N-(2-bromo-4,6-difluorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-chlorophenyl), 5-(4-methoxyphenyl) 2-bromo, 4,6-difluoro C₂₃H₁₇BrClF₂N₄O₂S Bulky aryl groups increase steric hindrance; methoxy enhances solubility
2-{[4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide 4-ethyl, 5-(thiophen-2-yl) 4-fluoro C₁₆H₁₄FN₄OS₂ Reduced halogenation on phenyl lowers molecular weight and polarity

*Molecular formulas for the target and furan analog are inferred from structural analogs in and .

Key Observations :

  • Thiophene vs.
  • Aryl Substitutions : Bulky groups (e.g., 4-chlorophenyl) may hinder rotational freedom but improve target specificity .

Key Findings :

  • Anti-inflammatory Potential: Furan analogs demonstrated 75% efficacy of diclofenac in anti-exudative assays, suggesting thiophene variants may exhibit similar or improved activity due to enhanced bioavailability .
  • Antimicrobial Activity : Chlorophenyl/methoxyphenyl substitutions may broaden activity spectra via hydrophobic interactions with bacterial membranes .

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